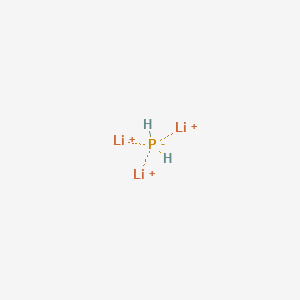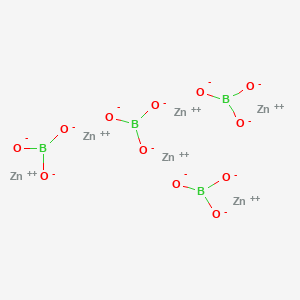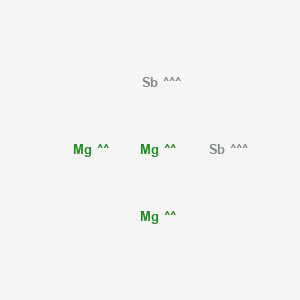
Lithium phosphide (Li3P)
Vue d'ensemble
Description
Lithium phosphide is an inorganic compound composed of lithium and phosphorus with the chemical formula Li3P. This dark-colored compound is formally the lithium salt of phosphine, consisting of lithium cations (Li+) and phosphide anions (P3−). It is known for its high reactivity toward air, making it hazardous to handle .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Heating Red Phosphorus and Lithium: One common method involves heating red phosphorus and lithium in an argon atmosphere. The reaction is as follows: [ 12 \text{Li} + \text{P}_4 \rightarrow 4 \text{Li}_3\text{P} ]
Reaction of Monolithium Phosphide and Lithium: Another method involves the reaction of monolithium phosphide with lithium: [ \text{LiP} + 2 \text{Li} \rightarrow \text{Li}_3\text{P} ]
Industrial Production Methods: Industrial production methods for lithium phosphide typically involve similar synthetic routes but on a larger scale, ensuring controlled environments to handle the compound’s reactivity .
Analyse Des Réactions Chimiques
Types of Reactions:
Reaction with Water: Lithium phosphide reacts with water to release phosphine gas: [ \text{Li}_3\text{P} + 3 \text{H}_2\text{O} \rightarrow 3 \text{LiOH} + \text{PH}_3 ]
Reaction with Acids: Lithium phosphide reacts with acids to produce phosphine and lithium ions.
Reaction with Non-metals: It reacts with non-metals such as oxygen, sulfur, and halogens.
Common Reagents and Conditions:
Water: Reacts at room temperature.
Acids: Typically strong acids like hydrochloric acid.
Non-metals: Reacts under controlled conditions to prevent hazardous outcomes.
Major Products:
Phosphine (PH3): A common product when reacting with water or acids.
Lithium Hydroxide (LiOH): Produced when reacting with water.
Applications De Recherche Scientifique
Lithium phosphide has several scientific research applications, particularly in the fields of energy storage and materials science:
Energy Storage: It is used as a potential electrolyte for solid-state devices and in lithium-ion batteries due to its high ionic conductivity.
Sensors: Its superionic conductivity makes it useful in sensor applications.
Nanocomposites: Lithium phosphide is used in the development of high-performance lithium-ion battery anodes by confining ultrafine Li3P nanoclusters in porous carbon.
Mécanisme D'action
Lithium phosphide acts primarily as a lithium-ion conductor. It reduces interface impedance and improves electrochemical kinetics in batteries. The compound facilitates the rapid transfer of lithium ions, enhancing the performance and stability of lithium-ion batteries .
Comparaison Avec Des Composés Similaires
Lithium Nitride (Li3N): Another lithium compound with high ionic conductivity.
Lithium Arsenide (Li3As): A semi-metallic conductor with high electronic conductivity.
Sodium Phosphide (Na3P): Similar in structure but with sodium instead of lithium.
Magnesium Phosphide (Mg3P2): Contains magnesium instead of lithium.
Uniqueness: Lithium phosphide is unique due to its high stability up to 2.2 volts, making it suitable for higher voltage devices compared to lithium nitride, which decomposes below 0.5 volts . Its ability to form stable nanocomposites also sets it apart from other similar compounds .
Propriétés
IUPAC Name |
trilithium;phosphanide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3Li.H2P/h;;;1H2/q3*+1;-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEAMEDSGNMSUND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[Li+].[Li+].[PH2-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H2Li3P+2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4065232 | |
| Record name | Lithium phosphide (Li3P) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4065232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
53.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12057-29-3 | |
| Record name | Lithium phosphide (Li3P) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012057293 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lithium phosphide (Li3P) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Lithium phosphide (Li3P) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4065232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trilithium phosphide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.824 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![3-[3-(2-Methylpropyl)-1,2,4-oxadiazol-5-yl]propan-1-amine hydrochloride](/img/structure/B3365177.png)
